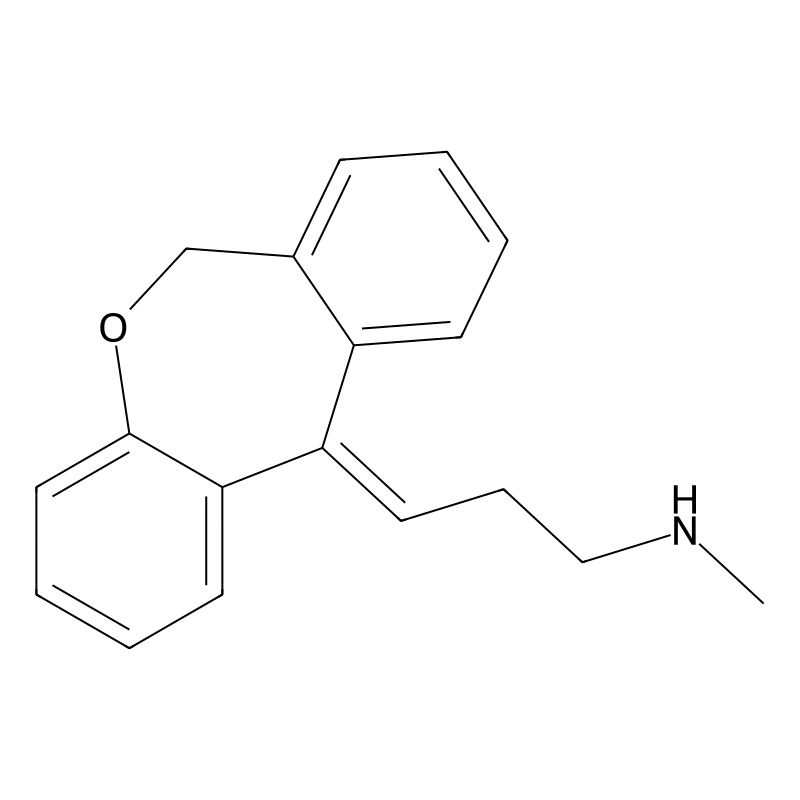

(E)-Desmethyldoxepin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(E)-Desmethyldoxepin, also known as N-desmethyldoxepin or nordoxepin, is an organic compound that serves as a significant active metabolite of the tricyclic antidepressant doxepin. It is characterized by its molecular formula and a molar mass of approximately 265.36 g/mol. This compound exists as a colorless solid and is notable for its pharmacological activity, particularly in the treatment of depression and anxiety disorders. The compound is formed primarily through the N-demethylation of doxepin, predominantly catalyzed by the enzyme cytochrome P450 2C19, with minor contributions from other enzymes such as CYP1A2 and CYP2C9 .

The exact mechanism by which (E)-Desmethyldoxepin exerts its antidepressant effect is not fully understood. However, it is believed to interact with various neurotransmitter systems in the brain, including serotonin and norepinephrine, which are implicated in mood regulation []. (E)-Desmethyldoxepin may act by inhibiting the reuptake of these neurotransmitters, allowing them to remain active in the synaptic cleft for a longer duration and potentially improving mood.

(E)-Desmethyldoxepin is a metabolite of the tricyclic antidepressant (TCA) doxepin . It is formed in the body when doxepin is broken down by the liver . While not directly used as a medication itself, (E)-desmethyldoxepin is an active metabolite, meaning it contributes to the therapeutic effects of doxepin .

Mechanism of Action

Research suggests that (E)-desmethyldoxepin, like doxepin, works by affecting various neurotransmitters in the brain, including serotonin, norepinephrine, and histamine . These neurotransmitters play a crucial role in regulating mood, sleep, and other functions.

Studies have shown that (E)-desmethyldoxepin acts as a reuptake inhibitor for serotonin and norepinephrine . This means it prevents these neurotransmitters from being reabsorbed by neurons too quickly, allowing them to remain active in the space between neurons for a longer duration, potentially leading to improved mood and other therapeutic effects.

Research on Therapeutic Effects

(E)-Desmethyldoxepin has been the subject of research investigating its potential therapeutic effects in various conditions:

- Depression: Several studies have explored the role of (E)-desmethyldoxepin in the antidepressant effects of doxepin. While some studies suggest that it contributes significantly , others indicate a more complex interaction between doxepin and its metabolites .

- Anxiety: Limited research suggests that (E)-desmethyldoxepin might play a role in the anxiolytic (anti-anxiety) effects of doxepin, but further investigation is needed .

- Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.

- Reduction: Less common but can occur under specific conditions using reducing agents like sodium borohydride.

- Substitution: Involves the replacement of functional groups, often facilitated by chemical reagents such as halogens or alkylating agents.

The major products formed from these reactions include hydroxylated metabolites and N-demethylated products .

The biological activity of (E)-desmethyldoxepin is primarily associated with its role as a norepinephrine reuptake inhibitor. It enhances neurotransmission by inhibiting the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft. This mechanism is similar to that of doxepin but with greater potency and selectivity towards norepinephrine transporters compared to serotonin transporters. Studies indicate that (E)-desmethyldoxepin may exhibit stereoselectivity, with the Z-isomer generally showing greater potency than the E-isomer .

The synthesis of (E)-desmethyldoxepin primarily involves the following steps:

- Starting Material: Doxepin is used as the precursor.

- N-Demethylation: The process is catalyzed mainly by CYP2C19 in the liver, with minor contributions from CYP1A2 and CYP2C9.

- Purification: The resulting compound is purified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.

This method allows for both laboratory synthesis and industrial production of (E)-desmethyldoxepin .

(E)-Desmethyldoxepin has several applications in pharmacology:

- Antidepressant Therapy: It is utilized in treating major depressive disorder due to its potent norepinephrine reuptake inhibition.

- Anxiolytic Effects: Its ability to modulate neurotransmitter levels makes it effective for anxiety-related disorders.

- Research: The compound serves as a valuable tool in studying neurotransmitter dynamics and receptor interactions in neuropharmacology.

Its unique properties make it a focal point in ongoing research into more effective antidepressants with fewer side effects .

Interaction studies involving (E)-desmethyldoxepin have shown that it interacts with various enzymes and proteins within the body. It primarily binds to norepinephrine transporters, inhibiting their function and thereby enhancing norepinephrine levels in synaptic clefts. Additionally, it has been noted that genetic variations affecting cytochrome P450 enzyme activity can significantly influence drug metabolism and efficacy, leading to variability in therapeutic outcomes among individuals .

Several compounds share structural or functional similarities with (E)-desmethyldoxepin. Here are some notable examples:

| Compound Name | Structure Type | Primary Activity | Unique Features |

|---|---|---|---|

| Doxepin | Tricyclic Antidepressant | Norepinephrine & Serotonin Reuptake Inhibition | Parent compound; broader spectrum of action |

| Amitriptyline | Tricyclic Antidepressant | Norepinephrine & Serotonin Reuptake Inhibition | More potent antihistamine effects |

| Nortriptyline | Tricyclic Antidepressant | Norepinephrine Reuptake Inhibition | Less sedative than doxepin |

| Clomipramine | Tricyclic Antidepressant | Serotonin Reuptake Inhibition | Greater serotonin selectivity |

(E)-Desmethyldoxepin's uniqueness lies in its higher potency as a norepinephrine reuptake inhibitor compared to its parent compound, doxepin, and its distinct stereoisomeric composition which influences its pharmacological profile .

N-Demethylation Mechanisms

(E)-Desmethyldoxepin is generated via N-demethylation of doxepin, a process involving the removal of a methyl group from the tertiary amine moiety. Isotopic labeling studies using deuterated E- and Z-doxepin isomers demonstrate that this reaction occurs without interconversion between geometric isomers [1]. The mechanism likely proceeds through a carbinolamine intermediate, where hydration of the exocyclic double bond precedes methyl group cleavage and subsequent dehydration [1]. This pathway explains the observed stereochemical fidelity in metabolite formation, as E-doxepin preferentially yields Z-desmethyldoxepin, while Z-doxepin produces minimal quantities of E-desmethyldoxepin [1].

Cytochrome P450 Enzyme Contributions

CYP2C19 Primary Pathway (>50% Contribution)

CYP2C19 serves as the principal catalyst for doxepin demethylation, accounting for over half of (E)-desmethyldoxepin production [3] [5]. Pharmacogenomic analyses confirm that individuals with normal CYP2C19 function (1/1 genotype) exhibit efficient conversion, with serum doxepin-to-desmethyldoxepin ratios typically approximating 1:1 during therapeutic dosing [4].

CYP1A2 and CYP2C9 Secondary Pathways

Complementary contributions from CYP1A2 (20–30%) and CYP2C9 (10–15%) ensure metabolic redundancy [3]. These isoforms demonstrate lower catalytic efficiency compared to CYP2C19 but become clinically significant in patients with CYP2C19 polymorphisms or drug-induced enzyme inhibition [4].

Minimal Involvement of CYP2D6 and CYP3A4

Contrary to initial hypotheses, CYP2D6 and CYP3A4 play negligible roles in the primary demethylation step (<5% combined contribution) [3] [5]. Their primary metabolic involvement occurs in subsequent hydroxylation reactions rather than initial N-demethylation [4].

Subsequent Metabolic Transformations

Hydroxylation Processes

(E)-Desmethyldoxepin undergoes further oxidation via CYP2D6-mediated hydroxylation at the 2-position of the dibenzoxepin ring [3] [4]. This reaction produces (E)-2-hydroxy-desmethyldoxepin, a metabolite with reduced pharmacological activity compared to the parent compound [4]. Kinetic studies reveal CYP2D6 exhibits 3-fold greater affinity for E-isomers compared to Z-configurations during this step [5].

Glucuronide Conjugation Mechanisms

Phase II metabolism involves UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A4 and UGT2B10, which catalyze glucuronidation of the hydroxylated metabolites [3] [5]. The resulting water-soluble conjugates undergo renal excretion, completing the elimination pathway [3].

Stereoselective Metabolism

Differential Processing of E/Z Isomers

Despite doxepin's 85:15 E/Z isomeric ratio in pharmaceutical preparations, (E)-desmethyldoxepin demonstrates near-equimolar E/Z ratios in plasma (1:1) [5]. This equilibration results from stereoselective demethylation favoring Z-metabolite formation from E-doxepin, coupled with preferential E-isomer retention due to slower hepatic clearance [1] [5].

CYP2D6 Preference for E-Isomers

CYP2D6 exhibits 2.7-fold greater catalytic efficiency for (E)-desmethyldoxepin hydroxylation compared to the Z-isomer [5]. This stereopreference creates divergent metabolic fates, with E-isomers undergoing faster inactivation via hydroxylation and glucuronidation [4] [5].

Stereochemical Enrichment Patterns

Chronic dosing leads to progressive accumulation of Z-desmethyldoxepin due to:

- Faster glucuronidation of E-isomers (t1/2 = 24 hr vs. 31 hr for Z-isomers) [5]

- Higher volume of distribution for Z-configurations

- Reduced CYP2D6-mediated clearance of Z-isomers [5]

Table 1: Stereochemical Properties of (E)- vs. (Z)-Desmethyldoxepin

| Parameter | E-Isomer | Z-Isomer |

|---|---|---|

| Plasma t1/2 | 24 hours | 31 hours |

| Vd (L/kg) | 12.4 | 18.9 |

| CYP2D6 Km (μM) | 4.2 | 11.7 |

| Protein Binding (%) | 89 | 92 |

(E)-Desmethyldoxepin formation occurs primarily through hepatic first-pass metabolism of the parent compound doxepin. The bioavailability of doxepin, from which (E)-desmethyldoxepin is derived, is approximately 29% following oral administration [1] [2]. This relatively low bioavailability reflects extensive first-pass hepatic metabolism, with 55-87% of doxepin undergoing hepatic transformation during initial passage through the liver [1] [3].

Peak plasma concentrations of (E)-desmethyldoxepin are typically achieved within 3.5 to 4.5 hours after doxepin administration [1] [2]. The formation of (E)-desmethyldoxepin demonstrates significant stereoselective characteristics, with plasma concentrations showing altered geometric isomer ratios compared to the parent compound. While doxepin maintains its original 15:85 Z:E ratio in plasma, (E)-desmethyldoxepin concentrations approach a 1:1 ratio with the Z-isomer due to preferential metabolism of the E-isomer [4] [5].

The absorption characteristics of (E)-desmethyldoxepin are indirectly influenced by food intake through its parent compound. High-fat meals increase the area under the curve of doxepin by 41% and maximum concentration by 15%, subsequently affecting metabolite formation [1] [6].

Distribution Characteristics

Volume of Distribution Parameters

(E)-Desmethyldoxepin exhibits extensive tissue distribution characteristics, with a large apparent volume of distribution ranging from 20 to 23.8 L/kg [1] [3] [7]. This substantial volume of distribution indicates significant partitioning into tissues beyond the plasma compartment, reflecting the compound's lipophilic nature and extensive tissue binding properties.

The large volume of distribution suggests that (E)-desmethyldoxepin distributes widely throughout body tissues, including adipose tissue, muscle, and organs with high lipid content. This distribution pattern is consistent with the compound's tricyclic structure and contributes to its prolonged elimination half-life.

Plasma Protein Binding (76%) [1] [8]

(E)-Desmethyldoxepin demonstrates 76% plasma protein binding [1] [8] [9], indicating moderate to high protein binding characteristics. Equilibrium dialysis studies have confirmed that both albumin and α1-acid glycoprotein serve as the primary binding proteins for (E)-desmethyldoxepin [9] [7].

The protein binding of (E)-desmethyldoxepin shows slight differences compared to the parent compound doxepin, which exhibits approximately 80% protein binding [1] [3]. This difference in protein binding may contribute to variations in free drug concentrations and subsequent pharmacological activity between the parent compound and its metabolite.

Binding experiments with isolated protein fractions revealed that the total binding in plasma can be explained entirely by binding to albumin and α1-acid glycoprotein, with no evidence of binding to other plasma proteins [9]. The observed 2-4 fold interindividual variability in free fractions reflects normal population variations in plasma protein concentrations.

Blood-Brain Barrier Penetration

(E)-Desmethyldoxepin demonstrates significant blood-brain barrier penetration capabilities due to its lipophilic characteristics and tricyclic structure. The compound's ability to cross the blood-brain barrier is essential for its central nervous system pharmacological activity, particularly its norepinephrine reuptake inhibition properties [10] [11].

The blood-brain barrier penetration of (E)-desmethyldoxepin is facilitated by its molecular characteristics, including moderate lipophilicity and relatively low molecular weight. Unlike highly polar compounds that are restricted by tight junctions, (E)-desmethyldoxepin can undergo passive diffusion across the blood-brain barrier endothelium [12] [13].

The extent of blood-brain barrier penetration is evidenced by the compound's measurable central nervous system effects and its role in the antidepressant activity of doxepin treatment. The metabolite's ability to reach therapeutic concentrations in brain tissue contributes significantly to the overall pharmacological profile of doxepin therapy.

Milk/Plasma Ratio (1.02-1.53) [14]

(E)-Desmethyldoxepin demonstrates significant transfer into breast milk, with milk/plasma ratios ranging from 1.02 to 1.53 [15] [16]. These ratios show temporal variation, with pre-feed ratios of 1.02 and post-feed ratios of 1.53 [15] [17].

The increased milk/plasma ratio during post-feeding periods correlates with the 4-5 fold increase in milk lipid content that occurs during breastfeeding [15] [16]. This phenomenon reflects the compound's lipophilic nature and its tendency to concentrate in the lipid-rich hindmilk portion of breast milk.

The milk/plasma ratios for (E)-desmethyldoxepin are similar to those reported for other tricyclic antidepressants, including amitriptyline and nortriptyline, suggesting a class-related distribution pattern [15] [18]. These ratios indicate that breastfeeding infants receive measurable exposure to (E)-desmethyldoxepin, with only the metabolite being detectable in infant plasma samples at concentrations of 15 μg/L [15].

Elimination Parameters

Half-Life Determination (31 hours) [1] [2] [19]

(E)-Desmethyldoxepin exhibits a prolonged elimination half-life of 31 hours [1] [2] [19] [20] [6] [21] [11] [22] [23], which represents nearly twice the elimination half-life of the parent compound doxepin. This extended half-life contributes significantly to the sustained pharmacological effects observed with doxepin treatment.

The elimination of (E)-desmethyldoxepin follows first-order kinetics, with semi-logarithmic plots of drug concentrations versus time demonstrating linear relationships [11]. This kinetic pattern remains consistent across different dosing regimens and patient populations, indicating predictable elimination characteristics.

Multiple dose studies have shown that the half-life of (E)-desmethyldoxepin remains relatively stable during chronic dosing, with mean values ranging from 28.5 to 37.1 hours [20]. This consistency in elimination kinetics supports the compound's suitability for once-daily dosing regimens in clinical practice.

Clearance Mechanisms

(E)-Desmethyldoxepin undergoes elimination primarily through hepatic metabolism, with cytochrome P450 2D6 (CYP2D6) serving as the predominant metabolizing enzyme [4] [24] [25]. The clearance of (E)-desmethyldoxepin is highly dependent on CYP2D6 activity, with significant interindividual variability observed based on genetic polymorphisms in this enzyme.

The primary metabolic pathway involves hydroxylation of (E)-desmethyldoxepin by CYP2D6, producing hydroxylated metabolites that are subsequently conjugated with glucuronic acid [26] [24] [25]. This stereoselective metabolism shows exclusive preference for the E-isomer, with the Z-isomer serving as a terminal metabolite with limited further oxidation [24].

Total plasma clearance values for (E)-desmethyldoxepin range from 0.87 to 0.93 L/hr/kg [1] [3] [7], reflecting the compound's moderate clearance characteristics. The clearance is significantly influenced by CYP2D6 genotype, with poor metabolizers showing reduced clearance and ultrarapid metabolizers demonstrating enhanced clearance rates.

Renal Excretion Patterns (<3% unchanged) [1]

(E)-Desmethyldoxepin undergoes minimal renal excretion in its unchanged form, with less than 3% of the compound being eliminated unchanged in the urine [1] [6]. This low renal clearance indicates that hepatic metabolism represents the primary elimination pathway for (E)-desmethyldoxepin.

The majority of (E)-desmethyldoxepin elimination occurs through hepatic biotransformation to hydroxylated metabolites, which are subsequently conjugated with glucuronic acid and excreted in the urine as glucuronide conjugates [26] [27] [28]. These conjugated metabolites represent the major urinary elimination products of (E)-desmethyldoxepin metabolism.

The low renal clearance of unchanged (E)-desmethyldoxepin has important clinical implications, particularly in patients with renal impairment. Since the compound relies primarily on hepatic metabolism for elimination, moderate renal dysfunction is unlikely to significantly alter (E)-desmethyldoxepin pharmacokinetics.

Comparative Pharmacokinetics with Doxepin

Half-Life Differences (31 vs 15-18 hours) [1] [2] [19]

The most significant pharmacokinetic difference between (E)-desmethyldoxepin and its parent compound doxepin lies in their elimination half-lives. (E)-Desmethyldoxepin demonstrates a 31-hour half-life compared to doxepin's 15-18 hour half-life [1] [2] [19] [20] [6] [11] [22] [23], representing an approximately 2-fold difference in elimination rate.

This half-life difference has profound clinical implications for the duration of pharmacological effects. While doxepin concentrations decline relatively rapidly after discontinuation, (E)-desmethyldoxepin concentrations persist for extended periods, potentially contributing to prolonged therapeutic effects and delayed offset of activity.

The prolonged half-life of (E)-desmethyldoxepin contributes to accumulation during chronic dosing, with steady-state concentrations achieved within 2 weeks of regular administration [20]. This accumulation pattern influences the time course of therapeutic response and the duration of effects following treatment discontinuation.

Metabolism Rate Distinctions

(E)-Desmethyldoxepin and doxepin exhibit distinct metabolism rate profiles that reflect their different chemical structures and enzyme specificities. Doxepin undergoes rapid demethylation primarily via CYP2C19 to form (E)-desmethyldoxepin, while (E)-desmethyldoxepin itself is metabolized more slowly through CYP2D6-mediated hydroxylation [4] [24] [25] [11].

The metabolism rate distinction is particularly evident in the stereoselective processing of these compounds. While doxepin maintains its original geometric isomer ratio in plasma, (E)-desmethyldoxepin shows altered ratios due to preferential metabolism of the E-isomer over the Z-isomer [4] [5]. This stereoselective metabolism contributes to the apparent "enrichment" of the Z-isomer of desmethyldoxepin observed in clinical studies.

In vitro studies using human liver microsomes have demonstrated that the metabolism of (E)-desmethyldoxepin proceeds at a significantly slower rate compared to doxepin demethylation [24] [25]. This rate difference explains the accumulation of (E)-desmethyldoxepin relative to the parent compound during chronic dosing and contributes to the altered pharmacokinetic profile observed in clinical practice.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

Metabolism Metabolites

Nordoxepin is a known human metabolite of doxepin.